Increased Lipophilicity (XLogP3-AA) Confers Improved Membrane Permeability Potential
The target compound exhibits a computed XLogP3-AA value of 1.5, which is significantly higher than the 1.1 value for its direct analog, benzimidazole-1-acetic acid (CAS 40332-16-9) [1]. This increase in lipophilicity is a direct consequence of the 2-methyl substitution and is a key parameter influencing passive membrane diffusion and oral bioavailability in drug development.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | Benzimidazole-1-acetic acid (CAS 40332-16-9), XLogP3-AA = 1.1 |
| Quantified Difference | ΔXLogP3-AA = +0.4 |
| Conditions | Computed property by XLogP3 3.0 (PubChem release 2025.04.14) [2] |
Why This Matters
Higher lipophilicity often correlates with improved passive diffusion across biological membranes, a critical factor for oral drug candidates, making this compound a more attractive scaffold for lead optimization.
- [1] PubChem. (2025). (2-methyl-1H-benzimidazol-1-yl)acetic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/719681 View Source
- [2] PubChem. (2025). Benzoimidazol-1-yl-acetic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/805645 View Source
